4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-fluorophenyl)butanamide -

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-fluorophenyl)butanamide

Catalog Number: EVT-4130963
CAS Number:
Molecular Formula: C17H18ClFN2O3S
Molecular Weight: 384.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[amino]-N-(4-fluorophenyl)butanamide is a synthetic organic compound that belongs to the class of sulfonamides. It has been investigated for its potential use as a research tool in studies related to protein-protein interactions, particularly in the field of cancer research. [] This compound is not found naturally and is specifically designed for laboratory use.

Molecular Structure Analysis

4-[amino]-N-(4-fluorophenyl)butanamide contains a central butanamide chain with substitutions at both ends. The N-terminus is substituted with a 4-fluorophenyl group. The C-terminus carries a methylamino group further substituted with a 4-chlorophenylsulfonyl group.

Applications

While 4-[amino]-N-(4-fluorophenyl)butanamide does not appear in the reviewed papers as a primary research subject, its structural features indicate potential applications in various fields.

    Inhibitor of protein-protein interactions: The compound's structure shares similarities with other sulfonamides known to disrupt protein-protein interactions. [] This suggests it could be investigated as a tool to probe the roles of specific protein complexes in cellular processes like cell signaling, proliferation, and apoptosis.

    Probe for target identification: By studying the binding of 4-[amino]-N-(4-fluorophenyl)butanamide to proteins in cells or tissues, researchers could identify potential protein targets for drug development or for understanding the molecular basis of various diseases.

Future Directions

Further research on 4-[amino]-N-(4-fluorophenyl)butanamide is crucial to fully understand its potential in scientific research.

    Structure-activity relationship studies: Synthesizing and testing structural analogs of 4-[amino]-N-(4-fluorophenyl)butanamide can help optimize its potency, selectivity, and pharmacological properties for specific research applications.

This section outlines compounds structurally related to 4-[amino]-N-(4-fluorophenyl)butanamide, as identified in the provided scientific papers. The focus is on compounds with similar core structures, specifically focusing on variations in the sulfonamide, amide, and alkyl chain regions.

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat)

Compound Description: (2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide, also known as LY450139 or semagacestat, is a γ-secretase inhibitor (GSI) [ [] ]. It was investigated for its effects on spatial working memory in both amyloid precursor protein-transgenic (Tg2576) and nontransgenic mice. Subchronic dosing of LY450139 impaired normal cognition in Tg2576 mice and wild-type mice, though with lower potency in the latter [ [] ]. This suggests an APP-dependent mechanism, likely involving β-C-terminal fragment (β-CTF) accumulation.

Relevance: Although LY450139 is structurally distinct from 4-[amino]-N-(4-fluorophenyl)butanamide, it highlights the biological relevance of investigating compounds with variations in the amide portion and the presence of additional cyclic structures, as these modifications can lead to distinct pharmacological activities such as γ-secretase inhibition.

(2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

Compound Description: (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide, also known as BMS-708163, is another γ-secretase inhibitor (GSI) [ [] ]. It was compared with LY450139 and a γ-secretase modulator (GSM) for their effects on cognition in mice. Like LY450139, subchronic dosing with BMS-708163 impaired normal cognition in Tg2576 mice [ [] ].

4-[[4-(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1)

Compound Description: 4-[[4-(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1) is a novel dual inhibitor of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases (MMPs) [ [] ]. It exhibits nanomolar IC50 values against TACE and several MMPs in vitro, effectively inhibiting lipopolysaccharide-induced TNF-α secretion at submicromolar concentrations in various cellular assays [ [] ]. TMI-1 also potently inhibits spontaneous TNF-α secretion by human synovium tissue explants from rheumatoid arthritis patients [ [] ].

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30) is a key metabolite of venetoclax (ABT-199), a B-cell lymphoma-2 (Bcl-2) inhibitor [ [] ]. M30 is formed through nitro reduction, likely mediated by gut bacteria [ [] ]. It represents 13% of the administered dose of venetoclax and is primarily eliminated in feces [ [] ].

Relevance: M30 is structurally distinct from 4-[amino]-N-(4-fluorophenyl)butanamide but emphasizes the importance of exploring sulfonamide derivatives within drug development. The presence of complex aromatic and heterocyclic ring systems in M30 demonstrates how these structural features contribute to its role as a metabolite of venetoclax, influencing its pharmacological activity and disposition within the body.

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: 4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide, identified as M27, is a major metabolite of venetoclax formed through CYP3A4-mediated oxidation followed by cyclization [ [] ]. It constitutes 12% of the drug-related material in circulation, making it a significant human metabolite of venetoclax [ [] ].

Relevance: Although M27 shares limited structural similarity with 4-[amino]-N-(4-fluorophenyl)butanamide, its significance as a human metabolite underscores the importance of understanding the metabolic fate of drugs containing sulfonamide moieties. The presence of the chlorophenyl and nitro groups in M27, also present in the parent compound venetoclax, highlights the potential for these groups to persist through metabolic transformations.

4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

Compound Description: 4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5) was identified as a potential radiosensitizer for human lung cancer cells [ [] ]. It exhibited over 50% inhibition of cell viability and a significant increase in the proportion of cells arrested at the G2/M phase of the cell cycle [ [] ].

Relevance: While PPA5 is structurally distinct from 4-[amino]-N-(4-fluorophenyl)butanamide, it underscores the biological relevance of exploring compounds featuring a 4-fluorophenyl group, as this substituent is present in both PPA5 and the target compound. The presence of this shared element suggests a potential avenue for investigating radiosensitizing properties within a series of structurally related compounds.

4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide (PPA13)

Compound Description: 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide (PPA13) is another derivative investigated for its radiosensitizing properties in human lung cancer cells [ [] ]. Similar to PPA5, it displayed notable cell viability inhibition (over 50%) and cell cycle arrest at the G2/M phase [ [] ].

Relevance: PPA13 shares the 4-fluorophenyl group with 4-[amino]-N-(4-fluorophenyl)butanamide. This shared structural feature, combined with its demonstrated activity as a potential radiosensitizer, further supports the rationale for exploring compounds with variations in the amide portion for enhanced biological activity, particularly in the context of cancer treatment.

4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14)

Compound Description: 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14) is a derivative that demonstrated potential as a radiosensitizer in human lung cancer cells [ [] ]. Its combination with radiation significantly reduced clonogenic survival, highlighting its ability to enhance the effectiveness of radiotherapy [ [] ].

Relevance: PPA14 and 4-[amino]-N-(4-fluorophenyl)butanamide both belong to the benzenesulfonamide class of compounds. This shared structural core, along with PPA14's promising activity as a radiosensitizer, underscores the potential for exploring variations within the benzenesulfonamide scaffold for developing novel therapeutic agents, particularly for cancer treatment.

4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15)

Compound Description: 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15) emerged as a promising radiosensitizer for human lung cancer cells [ [] ]. It showed strong inhibition of cell viability, increased the sub-G1 cell population, and elevated levels of cyclin B1 and phosphorylated cyclin-dependent kinase 1 (CDK1) [ [] ]. PPA15 also inhibited multiple CDKs involved in cell cycle regulation and significantly suppressed tumor growth in mice when combined with radiation [ [] ].

Relevance: PPA15, like 4-[amino]-N-(4-fluorophenyl)butanamide, possesses a benzenesulfonamide moiety. This shared structural core, coupled with PPA15's potent radiosensitizing and CDK inhibitory activities, highlights the potential of exploring modifications within this chemical class for developing novel anticancer agents.

4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

Compound Description: 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17) is a compound investigated for its radiosensitizing properties in human lung cancer cells [ [] ]. It exhibited significant cell viability inhibition (over 50%) and induced cell cycle arrest at the G2/M phase [ [] ].

Relevance: While PPA17 is structurally distinct from 4-[amino]-N-(4-fluorophenyl)butanamide, it emphasizes the biological importance of the N-methylbenzamide moiety, a structural element present in both compounds. This shared feature, combined with PPA17's potential as a radiosensitizer, further supports the rationale for investigating structural variations within this chemical class for enhanced biological activity, particularly in the context of cancer treatment.

(S)-1-(2,4-dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (LONI11)

Compound Description: (S)-1-(2,4-dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (LONI11) is a potent agonist of cannabinoid receptors CB1 and CB2 [ [] ]. It exhibited a significant orexant effect when administered intraperitoneally to mice [ [] ] and also displayed potential peripheral anti-inflammatory activity, reducing paw volume increase and paw latency in a zymosan-induced edema and hyperalgesia model [ [] ].

Relevance: LONI11 and 4-[amino]-N-(4-fluorophenyl)butanamide both belong to the amide class of compounds, featuring an N-methylated amide group. This shared structural motif, combined with LONI11's diverse pharmacological activities, highlights the importance of exploring structural variations within this chemical class for modulating different biological targets.

(S)-2-(1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid (LONI4)

Compound Description: (S)-2-(1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid (LONI4) is an antagonist of cannabinoid receptors CB1 and CB2 [ [] ]. It exhibited a strong anorexant effect when administered intraperitoneally to mice [ [] ], suggesting its potential for regulating feeding behavior.

Relevance: LONI4 and 4-[amino]-N-(4-fluorophenyl)butanamide share the presence of a carboxamide functionality, although LONI4 incorporates it within a cyclic indazole ring system. This comparison highlights the impact of structural variations on the amide region, with LONI4 showcasing the potential for modulating cannabinoid receptor activity through modifications in this area.

(S)-methyl 2-(1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (LONI2)

Compound Description: (S)-methyl 2-(1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (LONI2) is another antagonist of cannabinoid receptors CB1 and CB2 [ [] ]. Similar to LONI4, it displayed an intense anorexant effect in mice following intraperitoneal administration [ [] ], indicating its potential for influencing feeding behavior.

Relevance: LONI2, like 4-[amino]-N-(4-fluorophenyl)butanamide, belongs to the amide class of compounds, although it incorporates the amide functionality within a cyclic indazole structure. This structural comparison emphasizes the importance of exploring variations in the amide region for modulating biological activity, particularly with regard to cannabinoid receptor targeting.

(+/-)-alpha-(4-chlorophenyl)-4-[(4-fluorophenyl)methyl]-1-piperidineethanol (SL 82.0715)

Compound Description: (+/-)-alpha-(4-chlorophenyl)-4-[(4-fluorophenyl)methyl]-1-piperidineethanol (SL 82.0715) is an N-methyl-D-aspartate (NMDA) receptor antagonist [ [] ]. It exhibits anticonvulsant activity against pefloxacin-induced seizures in DBA/2 mice, a strain genetically susceptible to sound-induced seizures [ [] ].

Relevance: While SL 82.0715 does not share a direct structural core with 4-[amino]-N-(4-fluorophenyl)butanamide, it highlights the biological importance of incorporating both a 4-chlorophenyl and a 4-fluorophenyl group within a molecule. These substituents are key features of both SL 82.0715 and the target compound, suggesting that their presence may contribute to specific pharmacological activities, such as NMDA receptor antagonism.

Properties

Product Name

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-fluorophenyl)butanamide

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-fluorophenyl)butanamide

Molecular Formula

C17H18ClFN2O3S

Molecular Weight

384.9 g/mol

InChI

InChI=1S/C17H18ClFN2O3S/c1-21(25(23,24)16-10-4-13(18)5-11-16)12-2-3-17(22)20-15-8-6-14(19)7-9-15/h4-11H,2-3,12H2,1H3,(H,20,22)

InChI Key

PYRKDFSJTWNJDC-UHFFFAOYSA-N

SMILES

CN(CCCC(=O)NC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CN(CCCC(=O)NC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.